molecular formula C16H16N4OS2 B5641083 N-{4'-methyl-2-[(2-methylphenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}acetamide

N-{4'-methyl-2-[(2-methylphenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}acetamide

Cat. No. B5641083
M. Wt: 344.5 g/mol
InChI Key: PFYDDCPPENGVGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of thiadiazole derivatives, similar to the specified compound, typically involves multiple steps, including the formation of the core thiadiazole ring followed by various functionalizations. For instance, derivatives of thiadiazoles and acetamides have been synthesized through reactions involving key intermediates like acid hydrazides, ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, and electrophiles in the presence of activating agents and bases (Abbasi et al., 2020).

Molecular Structure Analysis The molecular structure of thiadiazole compounds is characterized by the presence of a thiadiazole ring, often involved in forming stabilized crystal structures through various intermolecular interactions. For example, specific N-substituted thiadiazole acetamides display near "V" shaped geometries and generate three-dimensional arrays via hydrogen bonds and π-interactions, contributing to their chemical stability and potential biological activities (Boechat et al., 2011).

Chemical Reactions and Properties Thiadiazole derivatives engage in numerous chemical reactions, primarily due to their reactive sites, allowing for the synthesis of a variety of compounds with potential pharmacological activities. For example, the reaction of thiadiazole with electrophiles or nucleophiles can lead to the formation of compounds with significant biological activities. These reactions are crucial for the development of new therapeutic agents (Shukla et al., 2012).

properties

IUPAC Name

N-[4-methyl-5-[2-(2-methylanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS2/c1-9-6-4-5-7-12(9)19-15-20-13(8-22-15)14-10(2)17-16(23-14)18-11(3)21/h4-8H,1-3H3,(H,19,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYDDCPPENGVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=CS2)C3=C(N=C(S3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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